molecular formula C7H15NO3Sn B14657457 1-Methyl-2,8,9-trioxa-5-aza-1-stannabicyclo[3.3.3]undecane CAS No. 41766-04-5

1-Methyl-2,8,9-trioxa-5-aza-1-stannabicyclo[3.3.3]undecane

Cat. No.: B14657457
CAS No.: 41766-04-5
M. Wt: 279.91 g/mol
InChI Key: WWKWRZJWUHZKQC-UHFFFAOYSA-N
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Description

1-Methyl-2,8,9-trioxa-5-aza-1-stannabicyclo[333]undecane is a unique organotin compound characterized by its tricyclic structure

Preparation Methods

The synthesis of 1-Methyl-2,8,9-trioxa-5-aza-1-stannabicyclo[3.3.3]undecane typically involves the reaction of tris(2-hydroxyethyl)amine with tin(IV) chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired tricyclic structure. The process can be summarized as follows:

    Reactants: Tris(2-hydroxyethyl)amine and tin(IV) chloride.

    Reaction Conditions: The reaction is usually conducted in an inert atmosphere to prevent oxidation and other side reactions.

    Procedure: The reactants are mixed and heated to facilitate the formation of the tricyclic structure. The product is then purified using standard techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

1-Methyl-2,8,9-trioxa-5-aza-1-stannabicyclo[3.3.3]undecane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of tin oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of lower oxidation state tin compounds.

    Substitution: The compound can undergo substitution reactions where the tin atom is replaced by other metals or non-metals. For example, reaction with halogens can lead to the formation of tin halides.

Scientific Research Applications

1-Methyl-2,8,9-trioxa-5-aza-1-stannabicyclo[3.3.3]undecane has several applications in scientific research:

    Chemistry: It is used as a catalyst in various organic reactions, including polymerization and cross-coupling reactions.

    Biology: The compound has been studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where organotin compounds have shown promise.

    Industry: It is used in the production of advanced materials, including coatings and composites, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-Methyl-2,8,9-trioxa-5-aza-1-stannabicyclo[3.3.3]undecane involves its interaction with various molecular targets. The tin atom in the compound can form strong bonds with other elements, facilitating catalytic processes. The tricyclic structure also allows for unique interactions with biological molecules, potentially leading to its observed biological activities.

Comparison with Similar Compounds

1-Methyl-2,8,9-trioxa-5-aza-1-stannabicyclo[3.3.3]undecane can be compared with other similar compounds, such as:

    1-Methyl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane: This compound contains silicon instead of tin and exhibits different chemical reactivity and applications.

    1-Methyl-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecane: This germanium-containing compound also shows unique properties and is used in different applications compared to its tin counterpart.

The uniqueness of 1-Methyl-2,8,9-trioxa-5-aza-1-stannabicyclo[33

Properties

CAS No.

41766-04-5

Molecular Formula

C7H15NO3Sn

Molecular Weight

279.91 g/mol

IUPAC Name

1-methyl-2,8,9-trioxa-5-aza-1-stannabicyclo[3.3.3]undecane

InChI

InChI=1S/C6H12NO3.CH3.Sn/c8-4-1-7(2-5-9)3-6-10;;/h1-6H2;1H3;/q-3;;+3

InChI Key

WWKWRZJWUHZKQC-UHFFFAOYSA-N

Canonical SMILES

C[Sn]12OCCN(CCO1)CCO2

Origin of Product

United States

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